molecular formula C14H21NO B12081222 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine

4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine

Cat. No.: B12081222
M. Wt: 219.32 g/mol
InChI Key: NHEQBUKOZODLHI-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a butan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable phenyl halide under basic conditions to form the cyclopropylmethoxyphenyl intermediate.

    Attachment of the Butan-2-amine Chain: The intermediate is then subjected to a reaction with butan-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutan-2-amine: Similar structure but lacks the cyclopropylmethoxy group.

    4-(Cyclopropylmethoxy)phenylamine: Similar structure but lacks the butan-2-amine chain.

Uniqueness

4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine is unique due to the presence of both the cyclopropylmethoxy group and the butan-2-amine chain, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[4-(cyclopropylmethoxy)phenyl]butan-2-amine

InChI

InChI=1S/C14H21NO/c1-11(15)2-3-12-6-8-14(9-7-12)16-10-13-4-5-13/h6-9,11,13H,2-5,10,15H2,1H3

InChI Key

NHEQBUKOZODLHI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OCC2CC2)N

Origin of Product

United States

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